molecular formula C14H13NO3 B6386317 2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% CAS No. 1261966-83-9

2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95%

Cat. No. B6386317
CAS RN: 1261966-83-9
M. Wt: 243.26 g/mol
InChI Key: WFCCUENSYLLLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(3-methylphenyl)nicotinic acid (2M5MPNA) is a synthetic derivative of nicotinic acid, an essential vitamin found in various foods and supplements. It has been used in various scientific research applications due to its unique properties, such as its ability to form complexes with metal ions, its low toxicity, and its ability to act as a chelating agent.

Scientific Research Applications

2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% has a wide range of scientific research applications, including its use as a chelating agent, a metal ion complexing agent, and a catalyst in organic synthesis. In addition, it has been used to study the effects of metal ions on the structure and function of proteins, as well as to study the effects of metal ions on the stability of DNA. It has also been used to study the effects of metal ions on the activity of enzymes, as well as to study the effects of metal ions on the structure and function of lipids.

Mechanism of Action

2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% binds to metal ions through a process known as chelation. In this process, the 2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% molecule forms a ring-like structure around the metal ion, which prevents the metal ion from interacting with other molecules. This binding process is essential for the biological activity of metal ions, as it allows the metal ions to interact with other molecules in the body.
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the formation of free radicals, which can damage cells and cause oxidative stress. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates, as well as to reduce the activity of enzymes involved in the synthesis of fatty acids. In addition, it has been shown to reduce the activity of enzymes involved in the metabolism of cholesterol and other lipids.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% has several advantages when used in lab experiments. It is relatively inexpensive, non-toxic, and has a low molecular weight, making it easy to handle and store. In addition, it is stable in organic solvents, making it suitable for use in a wide range of experiments. However, it is important to note that 2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% is not water soluble and may not be suitable for some experiments.

Future Directions

The future directions for 2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% research are numerous. It could be used to study the effects of metal ions on the structure and function of proteins, as well as to study the effects of metal ions on the stability of DNA. It could also be used to study the effects of metal ions on the activity of enzymes, as well as to study the effects of metal ions on the structure and function of lipids. In addition, 2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% could be used to study the effects of metal ions on the regulation of gene expression, as well as to study the effects of metal ions on the regulation of cell signaling pathways. Finally, 2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% could be used to study the effects of metal ions on the development of cancer, as well as to study the effects of metal ions on the development of other diseases.

Synthesis Methods

2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95% is synthesized through a multi-step process, beginning with the reaction of 3-methylphenylboronic acid and pyridine in aqueous acetic acid. This reaction produces an intermediate compound, which is then reacted with 2-methoxy-5-nitrobenzaldehyde in the presence of sodium borohydride. This reaction yields the desired product, 2-Methoxy-5-(3-methylphenyl)nicotinic acid, 95%.

properties

IUPAC Name

2-methoxy-5-(3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-4-3-5-10(6-9)11-7-12(14(16)17)13(18-2)15-8-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCCUENSYLLLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686926
Record name 2-Methoxy-5-(3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(3-methylphenyl)nicotinic acid

CAS RN

1261966-83-9
Record name 2-Methoxy-5-(3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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